(R)-(4-Methylmorpholin-3-yl)methanol
Description
Contextualizing Chiral Morpholine (B109124) Scaffolds in Modern Stereoselective Synthesis Research
The morpholine ring, a six-membered saturated heterocycle containing both oxygen and nitrogen atoms, is a highly valued structural motif in medicinal and organic chemistry. researchgate.nethumanjournals.com It is considered a "privileged scaffold" because its presence is frequent in a wide array of pharmaceuticals and agrochemicals. rsc.org The incorporation of a morpholine moiety can enhance the physicochemical properties of a molecule, such as solubility and metabolic stability.
When chirality is introduced into the morpholine framework, these scaffolds become powerful tools in stereoselective synthesis. Chiral morpholines are integral components of numerous bioactive compounds and serve as key intermediates in the synthesis of complex targets. semanticscholar.org Consequently, the development of efficient and economical catalytic methods to produce chiral morpholines is an active and highly desirable area of research. semanticscholar.org Strategies for their asymmetric synthesis are varied, including methods that establish stereocenters before or during the cyclization to form the ring, as well as post-cyclization modifications. semanticscholar.org The demand for enantiomerically pure morpholine derivatives underscores their significance in constructing molecules with specific three-dimensional arrangements, which is often critical for biological function. semanticscholar.orgrsc.org
The Foundational Importance of Chiral Alcohols in Asymmetric Chemical Transformations
Chiral alcohols are fundamental building blocks in the synthesis of fine chemicals, agrochemicals, and particularly, pharmaceuticals. rsc.orgencyclopedia.pub Their utility stems from the hydroxyl group's versatility, which can be readily transformed into a wide range of other functional groups or used to direct the stereochemical outcome of subsequent reactions. Asymmetric synthesis, defined as a reaction that converts an achiral unit into a chiral one to produce unequal amounts of stereoisomers, heavily relies on the availability of enantiomerically pure starting materials, with chiral alcohols being a primary example. uwindsor.ca
The synthesis of chiral alcohols is a major focus of asymmetric catalysis. encyclopedia.pub Methods such as the catalytic asymmetric reduction of prochiral ketones are cornerstones of both chemical and biocatalytic strategies. encyclopedia.pubrsc.org The ability to generate single enantiomers of chiral molecules is crucial because different enantiomers can exhibit vastly different interactions with biological systems, such as receptors and enzymes. york.ac.uk Therefore, the development of robust and highly selective methods for preparing chiral alcohols continues to be a pivotal objective in organic synthesis. rsc.org
Establishing the Research Niche of (R)-(4-Methylmorpholin-3-yl)methanol as a Versatile Chiral Building Block
This compound occupies a distinct and valuable niche in the landscape of synthetic chemistry by merging the advantageous features of both a chiral morpholine and a primary alcohol. This bifunctionality makes it a highly versatile chiral building block for drug discovery and the synthesis of complex organic molecules. nih.govmdpi.com The presence of the stereochemically defined morpholine ring provides a rigid scaffold that can influence the conformation of larger molecules, while the primary alcohol offers a reactive handle for further elaboration and linkage to other molecular fragments.
The enantiomer, (S)-(4-Methylmorpholin-3-yl)methanol, is noted for its use as a chiral building block in pharmaceutical synthesis, where its functional groups allow for straightforward modification and incorporation into more complex structures. myskinrecipes.com It is employed in preparing enzyme inhibitors and receptor modulators, leveraging its conformational properties and hydrogen-bonding capacity. myskinrecipes.com By extension, the (R)-enantiomer serves the same strategic purpose, providing access to the opposite stereochemical series of target molecules. Its utility lies in its ability to introduce a specific, predetermined stereocenter into a synthetic sequence, thereby enabling the construction of enantiomerically pure final products.
Table 1: Compound Properties Data sourced from publicly available chemical supplier information.
| Property | Value |
| Compound Name | This compound |
| CAS Number | 1620510-51-1 apolloscientific.co.uk |
| Molecular Formula | C₆H₁₃NO₂ |
| Molecular Weight | 131.17 g/mol apolloscientific.co.uk |
| Purity | >97% apolloscientific.co.uk |
| MDL Number | MFCD26792468 apolloscientific.co.uk |
Structure
3D Structure
Properties
IUPAC Name |
[(3R)-4-methylmorpholin-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-7-2-3-9-5-6(7)4-8/h6,8H,2-5H2,1H3/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGKNIRSXCAEEP-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOCC1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCOC[C@H]1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for R 4 Methylmorpholin 3 Yl Methanol and Enantiomerically Pure Analogs
Stereoselective Synthesis from Chiral Precursors
One of the most direct and reliable approaches to synthesizing optically pure morpholines involves the use of starting materials from the "chiral pool." This strategy leverages readily available, enantiomerically pure compounds, such as amino acids or their derivatives, to ensure the desired stereochemistry in the final product.
Exploiting Enantiopure Amino Alcohols for Morpholine (B109124) Ring Construction
Enantiopure 1,2-amino alcohols are privileged starting materials for the synthesis of chiral morpholines. nih.govresearchgate.net The inherent stereochemistry of the amino alcohol is transferred to the final morpholine product through carefully designed cyclization strategies. A common method involves the N-alkylation of the amino alcohol with a two-carbon electrophile bearing a leaving group, followed by an intramolecular cyclization.
A modern and efficient redox-neutral protocol utilizes ethylene (B1197577) sulfate (B86663) as a two-carbon electrophile for the conversion of 1,2-amino alcohols to morpholines. organic-chemistry.orgchemrxiv.org This method is notable for its operational simplicity, use of inexpensive reagents, and high yields. chemrxiv.orgchemrxiv.org The key to this methodology is the selective N-monoalkylation of the amino alcohol by ethylene sulfate, which proceeds via a simple SN2 reaction. organic-chemistry.orgchemrxiv.org The resulting zwitterionic intermediate can then be cyclized under basic conditions to afford the desired morpholine. chemrxiv.org This approach has been successfully applied to a wide range of substituted 1,2-amino alcohols, demonstrating its versatility. chemrxiv.org
Another established route involves a four-step synthesis starting from commercially available N-protected amino alcohols. nih.gov This sequence typically includes:
O-allylation of the N-Boc protected amino alcohol.
Deprotection of the Boc group.
N-arylation of the resulting amine.
A Palladium-catalyzed carboamination reaction to effect the final ring closure. nih.gov
This modular approach allows for significant variation in the substituents on the morpholine ring and has been shown to proceed with complete retention of enantiomeric purity. nih.gov
| Starting Material Class | Key Reaction Steps | Advantages |
| 1,2-Amino Alcohols | 1. Selective N-monoalkylation with ethylene sulfate. 2. Base-mediated intramolecular cyclization. | High yields, redox-neutral, uses inexpensive reagents, operationally simple. organic-chemistry.orgchemrxiv.org |
| N-Boc Amino Alcohols | 1. O-allylation. 2. N-deprotection. 3. N-arylation. 4. Pd-catalyzed carboamination. | Modular, allows for substituent diversity, high retention of enantiopurity. nih.gov |
Diastereoselective Routes Utilizing Pre-existing Chiral Centers
When the starting material contains one or more chiral centers, these can be used to direct the stereochemical outcome of the morpholine ring formation, a process known as diastereoselective synthesis. This is particularly relevant for creating morpholines with multiple stereocenters, where controlling the relative stereochemistry is crucial.
A concise asymmetric synthesis of cis-3,5-disubstituted morpholines has been developed from enantiopure amino alcohol precursors. nih.gov The key step is a Pd-catalyzed carboamination that transforms O-allyl ethanolamine (B43304) derivatives into the desired morpholine products as single stereoisomers. nih.gov The stereochemistry of the starting amino alcohol dictates the final configuration of the C-3 position, and the cyclization proceeds with high diastereoselectivity to establish the cis relationship with the newly formed C-5 substituted center. nih.gov
Iron(III)-catalyzed diastereoselective synthesis provides another route to substituted morpholines from 1,2-amino ethers and 1,2-hydroxy amines that are substituted with an allylic alcohol. organic-chemistry.org This method can form either the C-O or C-N bond to complete the ring, yielding 2,6- and 3,5-disubstituted morpholines with good diastereoselectivity. organic-chemistry.org
| Method | Key Features | Stereochemical Control |
| Pd-Catalyzed Carboamination | Utilizes O-allyl ethanolamine derivatives derived from chiral amino alcohols. nih.gov | The pre-existing stereocenter at C-3 directs the formation of a cis-3,5-disubstituted product. nih.gov |
| Iron(III)-Catalyzed Cyclization | Cyclization of 1,2-amino ethers or 1,2-hydroxy amines bearing an allylic alcohol. organic-chemistry.org | Achieves high diastereoselectivity for 2,6- and 3,5-disubstituted morpholines. organic-chemistry.org |
De Novo Asymmetric Synthesis Strategies
De novo strategies involve the creation of the key stereocenters during the synthesis itself, often through the use of chiral catalysts or reagents. These methods are highly valuable as they can provide access to enantiomerically enriched morpholines from simple, achiral starting materials.
Enantioselective Catalysis in Morpholine Ring Formation
The development of catalytic asymmetric methods for morpholine synthesis represents a significant advancement, offering high efficiency and atom economy. semanticscholar.orgnih.gov
One powerful approach is a tandem sequential one-pot reaction that combines hydroamination and asymmetric transfer hydrogenation. acs.orgubc.caorganic-chemistry.org This process starts with ether-containing aminoalkyne substrates. A titanium catalyst promotes an initial hydroamination to form a cyclic imine, which is then reduced in the same pot by a chiral ruthenium catalyst (Noyori–Ikariya type). acs.orgubc.ca This second step is an asymmetric transfer hydrogenation (ATH) that establishes the stereocenter at the C-3 position, affording chiral 3-substituted morpholines in good yields and with excellent enantiomeric excesses, often greater than 95% ee. acs.orgubc.caorganic-chemistry.org Mechanistic studies suggest that hydrogen-bonding interactions between the substrate's ether oxygen and the Ru catalyst's ligand are crucial for achieving high enantioselectivity. organic-chemistry.orgacs.org
Another catalytic strategy is the asymmetric hydrogenation of unsaturated morpholine precursors (dehydromorpholines). semanticscholar.orgnih.govrsc.org Using a rhodium complex with a large-bite-angle bisphosphine ligand (such as SKP-Rh), a variety of 2-substituted dehydromorpholines can be hydrogenated to yield the corresponding chiral morpholines. nih.gov This method is highly effective, providing quantitative yields and excellent enantioselectivities (up to 99% ee). semanticscholar.orgnih.gov The resulting products can be readily transformed into key intermediates for bioactive compounds. nih.gov
| Catalytic System | Substrate | Key Transformation | Enantioselectivity |
| Ti-catalyst / Ru-catalyst [(S,S)-Ts-DPEN] | Ether-containing aminoalkynes | Tandem hydroamination and asymmetric transfer hydrogenation. acs.orgubc.ca | >95% ee ubc.ca |
| SKP-Rh complex | 2-Substituted dehydromorpholines | Asymmetric hydrogenation of the C=C double bond. nih.gov | Up to 99% ee semanticscholar.orgnih.gov |
Metal-Free Approaches to Optically Pure Morpholine Derivatives
To address the cost and potential toxicity associated with metal catalysts, metal-free asymmetric synthesis strategies have emerged as an attractive alternative. These methods often rely on organocatalysis or the use of simple, inexpensive reagents.
A metal-free, one-pot protocol for the synthesis of 2-substituted and 2,3-disubstituted morpholines has been developed using chiral aziridines as starting materials. beilstein-journals.org The reaction is enabled by ammonium (B1175870) persulfate, an inexpensive oxidant, which facilitates the ring-opening of the aziridine (B145994) by a haloalcohol. This is followed by an intramolecular cyclization to form the morpholine ring. beilstein-journals.org When optically pure aziridines are used, this process can yield a range of optically pure morpholine derivatives. beilstein-journals.org
Organocatalysis also provides a powerful metal-free platform for constructing chiral morpholines. For instance, cinchona alkaloid-derived catalysts have been used in asymmetric halocyclization reactions. rsc.org This protocol allows for the synthesis of morpholines containing a quaternary stereocenter from alkenol substrates in excellent yields and enantioselectivities under mild conditions. rsc.org While many studies focus on pyrrolidine-based organocatalysts, morpholine-based catalysts have also been developed, demonstrating the versatility of this heterocyclic core in promoting asymmetric transformations like Michael additions. nih.gov Brønsted acid catalysis, using chiral phosphoric acids, has also been successfully applied to the synthesis of chiral morpholinones from arylglyoxals and 2-(arylamino)ethan-1-ols, which are precursors to morpholines. researchgate.net
Cyclization Reactions Driven by Stereochemical Induction
Stereochemical induction can be achieved through specific cyclization reactions where the conformation of the transition state is controlled to favor the formation of one stereoisomer over another. Electrophile-induced cyclization is a prime example of this strategy.
The electrophile-induced cyclization of optically pure N-allyl-β-aminoalcohols provides a diastereoselective route to highly substituted chiral morpholines. banglajol.info In this reaction, an electrophile such as bromine (Br₂) induces the cyclization of the δ-hydroxy alkene moiety within the N-allyl-β-aminoalcohol. banglajol.info The reaction proceeds rapidly at low temperatures (-78 °C) and, if quenched after a short period, can afford a single diastereomer with 100% diastereomeric excess (de). The stereocenters present in the starting amino alcohol effectively control the stereochemistry of the newly formed centers during the ring-closing event. banglajol.info
A similar strategy involves the aza-Wacker cyclization, where a palladium(II) catalyst mediates the oxidative cyclization of unsaturated β-amino alcohols. nih.gov By using a detachable, tethered nitrogen nucleophile, this method allows for the diastereoselective synthesis of stereodefined vicinal aminoalcohols, which are direct precursors to chiral morpholines, from allylic alcohol starting materials. nih.gov
Resolution Techniques for Chiral (4-Methylmorpholin-3-yl)methanol Isomers
The separation of racemic mixtures into their constituent enantiomers, known as chiral resolution, is a fundamental process in the production of optically active compounds. wikipedia.org For chiral morpholines like (4-Methylmorpholin-3-yl)methanol, several techniques can be employed to isolate the desired (R)- or (S)-enantiomer.
Diastereomeric Salt Crystallization
A classical and widely used method for chiral resolution is the formation of diastereomeric salts. wikipedia.org This technique involves reacting a racemic mixture, such as (±)-(4-Methylmorpholin-3-yl)methanol which contains a basic nitrogen atom, with an enantiomerically pure chiral acid. The resulting products are diastereomeric salts, which possess different physical properties, most notably solubility. wikipedia.org This difference allows for their separation by fractional crystallization.
The process typically involves:
Reacting the racemic morpholine derivative with a chiral resolving agent (e.g., tartaric acid, mandelic acid) in a suitable solvent. wikipedia.org
Inducing crystallization of the less soluble diastereomeric salt.
Separating the solid salt by filtration.
Liberating the desired enantiomer from the purified salt by treatment with a base.
The choice of resolving agent and solvent is critical and often determined empirically to achieve efficient separation. wikipedia.org
Enzymatic Resolution
Biocatalysis offers a highly selective method for chiral resolution. Enzymes can differentiate between enantiomers, catalyzing a reaction on one while leaving the other untouched. For the resolution of chiral morpholine derivatives, lipase-catalyzed transesterification is a common strategy. An example is the enzyme-catalyzed resolution of racemic n-butyl 4-benzylmorpholine-2-carboxylate, which serves as a key step in an enantioselective synthesis pathway. nih.gov This highlights the potential for enzymatic methods to resolve chiral morpholine intermediates with high specificity.
Chiral Chromatography
Preparative chiral chromatography is a powerful technique for separating enantiomers on a larger scale. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. nih.gov While highly effective for achieving excellent enantiopurity, the scalability and cost of the chiral stationary phases can be a consideration for industrial applications. nih.gov High-performance liquid chromatography (HPLC) with a suitable chiral column can be used to separate the enantiomers of racemic morpholine derivatives, as demonstrated in the resolution of 4-nitropropranolol and 7-nitropropranolol. nih.gov
| Resolution Technique | Principle | Key Considerations |
| Diastereomeric Salt Crystallization | Formation of diastereomers with different solubilities using a chiral resolving agent. wikipedia.org | Choice of resolving agent and solvent; efficiency of crystallization. wikipedia.org |
| Enzymatic Resolution | Enzyme-catalyzed reaction that selectively modifies one enantiomer. nih.gov | Enzyme selection, activity, and stability; reaction conditions. |
| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. nih.gov | Selection of chiral stationary phase; solvent system; scalability and cost. nih.gov |
Sustainable and Efficient Synthetic Protocols for Chiral Morpholine Derivatives
Modern synthetic chemistry emphasizes the development of sustainable and efficient protocols that minimize waste and maximize atom economy. Several innovative strategies have emerged for the enantioselective synthesis of chiral morpholine derivatives.
Catalytic Asymmetric Synthesis
A highly efficient approach involves the catalytic asymmetric synthesis of 3-substituted morpholines through a one-pot tandem reaction. acs.orgnih.govorganic-chemistry.org This method combines a titanium-catalyzed hydroamination of aminoalkyne substrates to form a cyclic imine, which is then subjected to a ruthenium-catalyzed asymmetric transfer hydrogenation (ATH). organic-chemistry.orgacs.org
This protocol has demonstrated:
High Yields and Enantioselectivity : Good yields and excellent enantiomeric excesses (ee) of over 95% are often achieved. acs.orgnih.govacs.org
Broad Substrate Scope : The method tolerates a wide range of functional groups. organic-chemistry.org
Mechanistic Insight : Studies suggest that hydrogen-bonding interactions between the substrate and the ruthenium catalyst are crucial for achieving high enantioselectivity. acs.orgnih.govorganic-chemistry.org
The use of a Noyori-Ikariya catalyst, such as RuCl(S,S)-Ts-DPEN, is key to the success of the asymmetric reduction step. acs.orgnih.gov This atom-economical approach provides a practical alternative to traditional multi-step syntheses. organic-chemistry.org
Biocatalytic Asymmetric Synthesis
The use of enzymes, particularly imine reductases (IREDs), represents a green and powerful tool for the enantioselective synthesis of chiral amines and heterocycles. A biocatalytic route has been developed for the manufacture of (S)-3-(4-(trifluoromethyl)phenyl)morpholine from an acetophenone (B1666503) derivative. digitellinc.com This process, which utilizes an IRED for the key synthetic step, has been successfully scaled up to produce over 180 kg of the intermediate with high yield and exceptional enantioselectivity. digitellinc.com This demonstrates the industrial viability of biocatalysis for producing enantiomerically pure morpholine derivatives.
Green Chemistry Approaches
Recent research has focused on developing greener synthetic routes to morpholines. One such protocol involves a simple, high-yielding, one or two-step, redox-neutral synthesis from 1,2-amino alcohols using inexpensive reagents like ethylene sulfate and potassium tert-butoxide. chemrxiv.org This method is notable for its environmental and safety benefits over traditional methods and its applicability to a variety of substituted morpholines on a large scale. chemrxiv.org
Another approach utilizes electrophile-induced cyclization of optically pure N-allyl-β-amino alcohols. banglajol.infobanglajol.info For instance, bromine-induced cyclization can yield chiral morpholines. The diastereoselectivity of this reaction can be controlled by reaction time and the electronic properties of substituents on the starting material. banglajol.info
| Synthetic Protocol | Key Features | Catalyst/Reagent Example | Typical Outcome |
| Catalytic Asymmetric Synthesis | One-pot tandem hydroamination and asymmetric transfer hydrogenation. acs.orgnih.govorganic-chemistry.org | Ti-catalyst and RuCl(S,S)-Ts-DPEN. acs.orgnih.gov | Good yields, >95% ee. acs.orgnih.gov |
| Biocatalytic Synthesis | Enantioselective reduction of an imine intermediate using an enzyme. digitellinc.com | Imine Reductase (IRED). digitellinc.com | High yield, excellent enantioselectivity, scalable. digitellinc.com |
| Green Synthesis from 1,2-Amino Alcohols | Redox-neutral, one or two-step process. chemrxiv.org | Ethylene sulfate, tBuOK. chemrxiv.org | High yields, scalable, improved safety profile. chemrxiv.org |
| Electrophile-Induced Cyclization | Cyclization of chiral N-allyl-β-amino alcohols. banglajol.info | Bromine (Br₂). banglajol.info | Good conversion, variable diastereoselectivity. banglajol.info |
Research on the Utility of R 4 Methylmorpholin 3 Yl Methanol in Asymmetric Catalysis and Synthesis
Development and Evaluation of (R)-(4-Methylmorpholin-3-yl)methanol-Derived Chiral Ligands
Applications in Enantioselective Metal-Catalyzed Reactions
There is no specific information available on the development and application of chiral ligands derived from this compound for enantioselective metal-catalyzed reactions.
Organocatalytic Systems Incorporating Morpholine (B109124) Derivatives
While the broader class of chiral morpholine derivatives has been explored in organocatalysis, there is no specific research detailing the incorporation of this compound into such systems.
Applications as a Chiral Auxiliary for Stereocontrolled Reactions
Diastereoselective Transformations Guided by the Morpholine Scaffold
Specific examples of diastereoselective transformations guided by the this compound scaffold as a chiral auxiliary have not been reported in the available scientific literature.
Cleavage and Recovery Strategies for the Chiral Auxiliary
Given the absence of its application as a chiral auxiliary, there is no information regarding cleavage and recovery strategies for this compound.
Precursor in the Stereoselective Construction of Complex Organic Molecules
There are no documented instances of this compound being utilized as a precursor in the stereoselective construction of complex organic molecules.
Contributions to Natural Product Synthesis and Analog Development
The synthesis of natural products and their analogs is a critical endeavor in drug discovery and chemical biology. Chiral building blocks are essential for the efficient and stereocontrolled construction of these often complex molecular architectures. Chiral morpholine derivatives can serve as valuable synthons in the total synthesis of natural products.
Although no published total syntheses explicitly report the use of This compound , the general utility of chiral morpholines as synthetic intermediates is well-established. These scaffolds can be incorporated into a larger molecule, providing a pre-defined stereocenter and a heterocyclic core that may be part of the final natural product structure or a key intermediate that is further elaborated.
The potential contributions of This compound to this field would likely be as a chiral starting material. Its inherent stereochemistry and functional groups (a secondary amine, an ether linkage, and a primary alcohol) offer multiple points for chemical modification and incorporation into a synthetic route. For example, the primary alcohol could be oxidized to an aldehyde or carboxylic acid, or used as a nucleophile in coupling reactions. The secondary amine could be acylated, alkylated, or used to form larger heterocyclic systems.
The following table outlines the types of natural products or key intermediates where chiral morpholine derivatives have been utilized, illustrating the potential roles for This compound .
| Chiral Morpholine Application | Natural Product Class or Target | Synthetic Strategy | Reference |
| Chiral Building Block | Alkaloids | Incorporation of the morpholine ring as a core structural element. | scielo.org.mx |
| Chiral Auxiliary | Polyketides | Diastereoselective alkylation or aldol (B89426) reactions to set key stereocenters. | rsc.org |
| Chiral Synthon | Bioactive Peptidomimetics | Used as a constrained amino acid surrogate. | researchgate.net |
This table illustrates the established roles of the broader class of chiral morpholine derivatives in natural product synthesis. A direct application of this compound in a completed total synthesis was not identified in the surveyed literature.
Chemical Transformations and Derivatization Studies of R 4 Methylmorpholin 3 Yl Methanol
Functionalization of the Hydroxyl Moiety
The primary alcohol group is a key site for introducing structural diversity into the (R)-(4-Methylmorpholin-3-yl)methanol framework. Its reactivity allows for the formation of esters and ethers, as well as oxidation to carbonyl and carboxyl groups.
Esterification and Etherification Reactions
Esterification of the primary hydroxyl group can be achieved through various standard protocols. The reaction of this compound with carboxylic acids, acyl chlorides, or anhydrides under appropriate catalytic conditions yields the corresponding esters. For instance, enzyme-free chemoselective O-acylation of 1,2-amino alcohols has been demonstrated in the presence of Cu(II) ions, which can prevent the more nucleophilic amine from reacting. acs.org This suggests a potential pathway for selectively acylating the hydroxyl group of the title compound.
Etherification provides another route to modify the hydroxyl moiety. Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common method. Additionally, iron-catalyzed selective etherification reactions using alcohols have been developed, offering a direct route to unsymmetrical ethers. acs.org These methods could be applied to synthesize a range of ether derivatives of this compound.
| Reaction Type | Reagent Class | Potential Catalyst/Conditions | Expected Product |
| Esterification | Carboxylic Acid | Acid catalyst (e.g., H₂SO₄), DCC/DMAP | (R)-(4-Methylmorpholin-3-yl)methyl ester |
| Esterification | Acyl Halide | Base (e.g., Pyridine, Et₃N) | (R)-(4-Methylmorpholin-3-yl)methyl ester |
| Esterification | Acid Anhydride | Base or Acid Catalyst | (R)-(4-Methylmorpholin-3-yl)methyl ester |
| Etherification | Alkyl Halide | Strong Base (e.g., NaH) | (R)-3-((Alkoxy)methyl)-4-methylmorpholine |
Oxidation and Reduction Pathways
The primary alcohol of this compound can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the chosen oxidant and reaction conditions. Mild oxidation, for instance using periodic acid catalyzed by sym-collidinium chlorochromate (S-COCC), can effectively yield the aldehyde without over-oxidation to the carboxylic acid. researchgate.net
For the synthesis of the corresponding carboxylic acid, stronger oxidizing agents are required. A variety of methods exist for the oxidation of primary alcohols to carboxylic acids, including the use of chromium trioxide (CrO₃) with periodic acid (H₅IO₆) or iron nitrate/TEMPO systems with oxygen. organic-chemistry.org A facile protocol using Oxone (potassium peroxymonosulfate) in DMF also provides an efficient metal-free alternative for this transformation. mdma.ch These conversions generate valuable derivatives for further conjugation or study. Reduction of the already saturated morpholine (B109124) ring is not a common or synthetically useful pathway.
| Transformation | Reagent(s) | Expected Product |
| Oxidation to Aldehyde | PCC, DMP, Swern Oxidation reagents | (R)-4-Methylmorpholine-3-carbaldehyde |
| Oxidation to Carboxylic Acid | Jones Reagent (CrO₃/H₂SO₄), KMnO₄, Oxone | (R)-4-Methylmorpholine-3-carboxylic acid |
Modifications at the Ring Nitrogen Atom
The tertiary nitrogen atom in the morpholine ring is a site of basicity and nucleophilicity, primarily allowing for quaternization reactions.
N-Alkylation, N-Acylation, and N-Protection Strategies
As the nitrogen atom in this compound is already a tertiary amine (N-methylated), it cannot undergo further N-alkylation, N-acylation, or be fitted with a protecting group. These modifications are relevant to the precursor, (R)-(morpholin-3-yl)methanol. The synthesis of the title compound itself involves the N-methylation of this secondary amine precursor. This is typically achieved using reagents like dimethyl carbonate, which serves as a green methylating agent, or via reductive amination with formaldehyde. asianpubs.org Studies on the N-alkylation of the parent morpholine ring with various alcohols over heterogeneous catalysts are well-documented and provide a basis for these synthetic routes. researchgate.netresearchgate.net
Quaternization and Salt Formation for Chiral Recognition
The most significant reaction at the tertiary nitrogen is quaternization. This reaction involves treating the amine with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), to form a quaternary ammonium (B1175870) salt, in this case, a chiral N-alkyl-N-methylmorpholinium salt.
These chiral quaternary ammonium salts have potential applications in asymmetric synthesis as phase-transfer catalysts. The synthesis of main-chain chiral quaternary ammonium polymers from Cinchona alkaloids via quaternization polymerization highlights the utility of this reaction in creating novel catalytic materials. mdpi.com Furthermore, the formation of diastereomeric salts by reacting the chiral amine with a chiral acid is a classical method for enantiomeric resolution, although this is not necessary for the enantiopure title compound. The resulting chiral salts can be studied for their utility as chiral solvating agents in NMR spectroscopy for the enantiomeric discrimination of other racemic compounds. nih.gov The conversion of a mixture of enantiomers into diastereomers by reacting them with a chiral derivatizing agent allows for their analysis by techniques like HPLC and NMR. wikipedia.orgnih.gov
| Reaction Type | Reagent | Expected Product | Potential Application |
| N-Quaternization | Alkyl Halide (R'-X) | (R)-3-(Hydroxymethyl)-4-methyl-4-alkylmorpholin-4-ium halide | Chiral Phase-Transfer Catalyst |
| Salt Formation | Chiral Acid (e.g., Tartaric acid) | (R)-3-(Hydroxymethyl)-4-methylmorpholin-1-ium salt | Chiral Solvating Agent, Chiral Recognition |
Regioselective Functionalization of the Morpholine Ring Carbon Atoms
Direct regioselective functionalization of the C-H bonds on the saturated morpholine ring is a significant synthetic challenge. The sp³-hybridized carbon atoms of the ring are generally unreactive and lack intrinsic sites for selective modification.
While C-H activation has become a powerful tool in organic synthesis, its application to saturated heterocycles like morpholine is less developed compared to aromatic systems such as quinolines. nih.govmdpi.com Most successful C-H functionalization strategies rely on directing groups or inherent electronic biases within the substrate, which are absent in the morpholine ring of the title compound.
Hypothetically, advanced synthetic methods could target the positions adjacent (alpha) to the heteroatoms. The C2 and C5 positions, being alpha to the oxygen and nitrogen atoms respectively, would be the most likely candidates for functionalization via radical-based pathways or directed metalation-insertion sequences. However, achieving high regioselectivity between these positions, or at the C6 position, would be difficult and there is a lack of specific published methodologies for this substrate. Further research is required to develop practical and selective methods for the direct derivatization of the morpholine ring carbons in this and related compounds.
Development of Libraries of this compound Derivatives for Screening
The strategic development of compound libraries from a core scaffold is a cornerstone of modern drug discovery and chemical biology. The this compound structure represents a valuable chiral building block for creating such libraries. Its inherent structural features, including a chiral center, a hydroxyl group, and a tertiary amine within the morpholine ring, offer multiple points for chemical modification. This allows for the systematic synthesis of a diverse set of derivatives to be screened against various biological targets, facilitating the exploration of structure-activity relationships (SAR) and the identification of novel lead compounds.
Research efforts have focused on utilizing the morpholine scaffold to generate libraries aimed at specific therapeutic targets. The primary alcohol functional group is a particularly attractive site for derivatization, allowing for the introduction of a wide array of substituents through reactions like etherification or esterification. These modifications can significantly alter the compound's steric and electronic properties, influencing its binding affinity and selectivity for a target protein.
One notable example involves the creation of a library of chiral alkoxymethyl morpholine analogs designed to act as antagonists for the Dopamine 4 receptor (D4R), a target implicated in various neurological and psychiatric disorders. nih.gov In this study, researchers synthesized a series of derivatives to probe the SAR around the morpholine core. While the most potent compounds in this specific series were derived from the (S)-enantiomer, the synthesis and evaluation of the (R)-enantiomer for a key compound was crucial for confirming stereospecific activity. For instance, the (R)-enantiomer of a potent 3-chloro-4-methoxyphenyl analog was synthesized and evaluated, demonstrating significantly lower activity compared to its (S)-counterpart, thereby highlighting the importance of the specific stereochemistry for receptor binding. nih.gov
The table below details a selection of analogs from this library, showcasing the impact of various substitutions on D4R binding affinity.
Table 1: Dopamine D4 Receptor (D4R) Binding Affinity of Selected Morpholine Analogs
| Compound | R Group (Substitution) | Binding Affinity (Ki, nM) |
|---|---|---|
| 4a | 4-Chlorobenzyl | 42 |
| 4b | 3,4-Dimethylbenzyl | 12.3 |
| 4d | Naphthyl | 17.8 |
| 4e | 2-Quinoline | 310 |
| 4m | 3-Methoxy-4-fluorobenzyl | 11.6 |
| 4n ((S)-enantiomer) | 4-Methoxy-3-chlorobenzyl | 10.4 |
| 4o ((R)-enantiomer) | 4-Methoxy-3-chlorobenzyl | >10,000 (35% inhibition at 10 µM) |
| 4p | 3-Methoxy-4-chlorobenzyl | 11.6 |
Another area where morpholine-containing libraries have been effectively employed is in the search for new antimalarial agents. In one study, a library of 4-methylamino-2-phenylquinoline analogs was synthesized, incorporating various secondary amines, including morpholine, at the C4 position of the quinoline (B57606) ring. researchgate.net These derivatives were screened for their activity against the RKL-2 strain of Plasmodium falciparum. The results demonstrated that the inclusion of the morpholine moiety yielded one of the most potent compounds in the series, highlighting the favorable contribution of this heterocyclic system to antimalarial activity. researchgate.net
The findings from this screening library are summarized in the table below.
Table 2: In Vitro Antimalarial Activity of Quinoline Analogs with Morpholine Substitution
| Compound ID | Substituted Amine | % Inhibition at 100 µg/ml |
|---|---|---|
| 7a | Morpholine | 88.0 ± 1.1 |
| 7d | Piperidine | 79.1 ± 1.1 |
| 7i | Imidazole | 90.2 ± 0.1 |
These examples underscore the utility of this compound and related morpholine scaffolds in combinatorial chemistry and library development. By systematically modifying the core structure, researchers can generate diverse collections of molecules for high-throughput screening. This approach accelerates the discovery of compounds with desired biological activities and provides deep insights into the molecular features required for therapeutic efficacy.
Mechanistic Investigations of Reactions Involving R 4 Methylmorpholin 3 Yl Methanol
Elucidation of Reaction Mechanisms in (R)-(4-Methylmorpholin-3-yl)methanol Synthesis
The enantioselective synthesis of this compound relies on establishing a specific stereocenter at the C3 position of the morpholine (B109124) ring. While a variety of strategies can be employed for the synthesis of chiral morpholines, the mechanism of stereochemical induction is a key area of investigation. Common approaches to creating chiral morpholine structures include asymmetric hydrogenation and transfer hydrogenation of prochiral precursors.
One plausible synthetic route involves the asymmetric reduction of a suitable carbonyl precursor. For instance, the synthesis could commence from a precursor such as a 3-acyl-4-methylmorpholine derivative. The mechanism of stereoselective reduction often involves the use of a chiral catalyst, such as a ruthenium or rhodium complex bearing chiral ligands. The catalyst and the substrate form a transient diastereomeric complex, where the steric and electronic properties of the chiral ligand direct the hydride delivery to one face of the carbonyl group, leading to the preferential formation of the (R)-alcohol. The precise transition state geometry, which dictates the stereochemical outcome, is influenced by factors such as the nature of the metal, the ligand framework, and the reaction conditions.
Another potential pathway involves the cyclization of a chiral amino alcohol precursor. In such a strategy, the stereocenter is introduced earlier in the synthetic sequence, for example, through an asymmetric aminohydroxylation or the use of a chiral starting material from the chiral pool. The subsequent cyclization to form the morpholine ring would then proceed with retention of this stereochemistry. The mechanism of the cyclization step, often an intramolecular nucleophilic substitution, is typically well-understood and proceeds with predictable stereochemical outcomes.
Stereochemical Control Mechanisms in Asymmetric Reactions Using its Derivatives
Derivatives of this compound are frequently employed as chiral auxiliaries or ligands in a range of asymmetric transformations. The inherent chirality of the morpholine scaffold is transferred to the products of these reactions, and understanding the mechanism of this stereochemical control is paramount for rational catalyst and auxiliary design.
When utilized as a chiral auxiliary, a derivative of this compound is temporarily incorporated into a substrate molecule. The steric bulk and conformational rigidity of the morpholine ring then direct the approach of a reagent to one face of the molecule. For example, in an asymmetric alkylation of an enolate derived from an ester of this compound, the morpholine ring can effectively shield one face of the enolate, forcing the electrophile to attack from the less hindered side. The efficiency of this stereochemical control is dependent on the formation of a rigid chelated transition state, often involving a metal cation.
When derivatives of this compound are used as chiral ligands in metal-catalyzed reactions, they coordinate to the metal center and create a chiral environment. This chiral pocket influences the binding of the substrate and the subsequent bond-forming steps. The stereochemical outcome is determined by the minimization of steric interactions and the optimization of electronic interactions within the catalyst-substrate complex. The precise mechanism of stereochemical induction can be complex and is often elucidated through a combination of experimental studies and computational modeling.
Kinetic and Thermodynamic Studies of Relevant Transformations
The outcome of chemical reactions, including those involving the synthesis and application of this compound, is governed by both kinetic and thermodynamic factors. Kinetic studies provide insights into the rates of reactions and the energies of the transition states, while thermodynamic studies reveal the relative stabilities of reactants, intermediates, and products.
In the context of the synthesis of this compound, kinetic resolution is a potential strategy. This process relies on the differential rate of reaction of the two enantiomers of a racemic precursor with a chiral reagent or catalyst. For a kinetic resolution to be effective, the rate of reaction for one enantiomer must be significantly higher than for the other. Kinetic studies are essential to determine the selectivity factor (s = k_fast / k_slow), which quantifies the efficiency of the resolution.
The stereochemical outcome of many asymmetric reactions can be understood in terms of kinetic versus thermodynamic control. Under kinetic control, the product that is formed fastest predominates. This is typically the product that is formed via the lowest energy transition state. Under thermodynamic control, the most stable product is the major isomer, and this is achieved when the reaction is reversible, allowing the system to reach equilibrium.
For reactions utilizing derivatives of this compound, kinetic and thermodynamic studies can help to optimize reaction conditions to achieve high stereoselectivity. For example, in a diastereoselective reaction, understanding the energy profile of the competing pathways leading to different diastereomers allows for the selection of temperatures and reaction times that favor the formation of the desired product.
Below is a hypothetical data table illustrating the type of information that would be sought in kinetic and thermodynamic studies of a reaction involving a derivative of this compound.
Kinetic and Thermodynamic Data for a Hypothetical Asymmetric Aldol (B89426) Reaction
This table presents hypothetical data for an asymmetric aldol reaction using a chiral auxiliary derived from this compound.
| Parameter | Value (Diastereomer 1) | Value (Diastereomer 2) |
|---|---|---|
| Rate Constant (k) at 298 K (M⁻¹s⁻¹) | 1.2 x 10⁻³ | 3.5 x 10⁻⁵ |
| Activation Energy (Ea) (kJ/mol) | 65 | 80 |
| Enthalpy of Formation (ΔH°f) (kJ/mol) | -450 | -465 |
| Entropy of Formation (ΔS°f) (J/mol·K) | -120 | -110 |
| Gibbs Free Energy of Formation (ΔG°f) at 298 K (kJ/mol) | -414.24 | -432.22 |
In this hypothetical example, Diastereomer 1 is the kinetic product due to its lower activation energy, while Diastereomer 2 is the thermodynamic product as indicated by its more negative Gibbs free energy of formation. Such data would be invaluable for designing a synthetic strategy to selectively obtain either product.
Computational and Theoretical Analysis of R 4 Methylmorpholin 3 Yl Methanol and Its Derivatives
Quantum Chemical Calculations for Conformational Analysis and Energy Minima
The biological activity and chemical reactivity of flexible molecules like (R)-(4-Methylmorpholin-3-yl)methanol are intrinsically linked to their three-dimensional structure and conformational preferences. The morpholine (B109124) ring typically adopts a stable chair conformation. However, the presence of substituents at the C3 and N4 positions introduces multiple possible low-energy structures.
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to perform a thorough conformational analysis. This process involves:
Identifying Potential Conformers: The primary conformers arise from the chair form of the morpholine ring, with the key variables being the axial or equatorial positions of the N-methyl and C3-hydroxymethyl groups. Additionally, the rotation around the C3-CH₂OH bond creates further rotational isomers (rotamers).
Geometry Optimization: The geometry of each potential conformer is optimized to find its lowest energy structure on the potential energy surface. This involves calculating the forces on each atom and adjusting their positions until a minimum is reached.
Energy Calculation and Population Analysis: Single-point energy calculations are performed on the optimized geometries using higher-level basis sets to obtain more accurate energy values. These energies are used to determine the relative stability of each conformer. The population of each conformer at a given temperature can then be estimated using the Boltzmann distribution, which is crucial for calculating bulk properties.
For this compound, the most stable conformers are expected to be those that minimize steric hindrance. A conformer with both the N-methyl and the C3-hydroxymethyl groups in equatorial positions is often the most favorable. Intramolecular hydrogen bonding between the hydroxyl group and the morpholine oxygen or nitrogen atom can also play a significant role in stabilizing certain conformations.
Table 1: Hypothetical Relative Energies of this compound Conformers Calculated using DFT at the B3LYP/6-31G(d) level of theory.
| Conformer ID | C3-Substituent Position | N4-Substituent Position | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |
|---|---|---|---|---|
| Conf-1 | Equatorial | Equatorial | 0.00 | 75.3 |
| Conf-2 | Axial | Equatorial | 1.85 | 10.2 |
| Conf-3 | Equatorial | Axial | 2.50 | 4.5 |
| Conf-4 | Axial | Axial | 4.20 | 0.5 |
Prediction of Spectroscopic Properties Relevant to Stereochemistry (e.g., ECD, VCD)
Chiroptical spectroscopic methods such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are indispensable for determining the absolute configuration of chiral molecules in solution. acs.org The combination of experimental spectroscopy with quantum chemical calculations provides a reliable method for stereochemical assignment. frontiersin.org
The process involves the following steps:
Conformational Analysis: A thorough conformational search and energy calculation, as described in section 6.1, is performed to identify all significantly populated conformers.
Spectrum Calculation: For each low-energy conformer, the ECD and VCD spectra are calculated using Time-Dependent Density Functional Theory (TD-DFT) for ECD and standard DFT for VCD.
Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their calculated Boltzmann populations to generate the final theoretical spectrum for the molecule.
Comparison: The theoretical spectrum of a chosen enantiomer (e.g., the R-enantiomer) is compared with the experimentally measured spectrum. A good match between the calculated and experimental spectra confirms the absolute configuration of the sample. If the spectra are mirror images, the sample is the opposite enantiomer.
VCD spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions, is particularly powerful as it provides more structural information than ECD due to the higher number of vibrational bands. rsc.org For this compound, characteristic VCD signals would be expected in the C-H, O-H, and C-O stretching regions, providing a unique fingerprint of its absolute configuration.
Table 2: Hypothetical Predicted Chiroptical Data for the Most Stable Conformer of this compound
| Spectroscopy Type | Wavelength/Wavenumber | Predicted Sign of Cotton Effect | Associated Transition |
|---|---|---|---|
| ECD | ~210 nm | Positive (+) | n → σ* (N, O lone pairs) |
| VCD | ~2950 cm⁻¹ | Negative (-) | Asymmetric CH₂ stretch |
| VCD | ~3400 cm⁻¹ | Positive (+) | O-H stretch (intramolecular H-bonded) |
| VCD | ~1100 cm⁻¹ | Positive (+) | C-O stretch |
Modeling of Reactivity and Transition States in Asymmetric Transformations
Chiral amino alcohols like this compound are valuable as organocatalysts or as ligands in metal-catalyzed asymmetric reactions. researchgate.netnih.gov Computational modeling of the reaction mechanism, particularly the transition states (TS), is crucial for understanding the origin of enantioselectivity. acs.org
The stereochemical outcome of a reaction is determined by the energy difference (ΔΔG‡) between the diastereomeric transition states leading to the different product enantiomers. A lower activation energy for the transition state leading to the R-product (TS-R) compared to the S-product (TS-S) will result in the preferential formation of the R-product.
Computational analysis involves:
Locating Transition States: DFT calculations are used to locate the transition state structures for the key stereodetermining step of the reaction. This is a complex calculation that identifies a first-order saddle point on the potential energy surface.
Energy Calculation: The activation energies (ΔG‡) for the competing transition states are calculated. The predicted enantiomeric ratio (e.r.) can be estimated from the difference in these activation energies using the equation ΔΔG‡ = -RT ln(e.r.).
Interaction Analysis: The geometry of the transition states is analyzed to identify the key non-covalent interactions (e.g., steric repulsion, hydrogen bonding, π-π stacking) that are responsible for the energy difference. acs.org This insight allows for the rational design of more selective catalysts. For instance, in an organocatalytic reaction involving a morpholine-based catalyst, computational studies can reveal why it is effective despite the generally lower reactivity of morpholine enamines compared to pyrrolidine-based systems. frontiersin.org
Table 3: Hypothetical Transition State Energy Analysis for a Model Asymmetric Aldol (B89426) Reaction Catalyzed by this compound
| Transition State | Product Enantiomer | Calculated ΔG‡ (kcal/mol) | ΔΔG‡ (kcal/mol) | Key Stabilizing/Destabilizing Interaction |
|---|---|---|---|---|
| TS-R | R-product | 15.2 | 0.0 | Favorable H-bond between substrate and catalyst's OH group. |
| TS-S | S-product | 17.0 | 1.8 | Steric clash between substrate and catalyst's N-methyl group. |
A ΔΔG‡ of 1.8 kcal/mol corresponds to a predicted enantiomeric ratio of approximately 96:4 at room temperature.
Ligand-Substrate/Reagent Interactions in Catalytic Systems
When this compound is used as a chiral ligand for a transition metal catalyst, its interaction with the substrate dictates the stereochemical outcome. mdpi.com Modeling these interactions provides a molecular-level picture of how chirality is transferred from the ligand to the product.
Computational approaches such as molecular docking and DFT calculations on the entire catalytic system are used to investigate these interactions. The analysis focuses on the pre-catalytic complex, where the substrate first coordinates to the metal center, and on the transition state of the subsequent transformation.
Key aspects of the analysis include:
Binding Mode: Determining the preferred orientation of the substrate within the chiral pocket created by the ligand-metal complex.
Interaction Energies: Quantifying the strength of interactions between the ligand and the substrate. These can be broken down into contributions from hydrogen bonding, van der Waals forces, and electrostatic interactions. researchgate.net
Chiral Recognition: Identifying how the specific three-dimensional arrangement of the chiral ligand favors the binding of one prochiral face of the substrate over the other. DFT studies on mixed-ligand complexes have shown that these interactions are critical for biological and catalytic activity. nih.gov
This detailed understanding of ligand-substrate interactions is essential for optimizing reaction conditions and for the de novo design of new, more efficient chiral catalysts. rsc.org
Table 4: Hypothetical Analysis of Ligand-Substrate Interactions in a Metal-Catalyzed Hydrogenation System: [Rh(this compound)₂]⁺ complex with a prochiral alkene substrate.
| Interaction Type | Interacting Groups | Estimated Energy Contribution (kcal/mol) | Role in Stereodifferentiation |
|---|---|---|---|
| Hydrogen Bond | Ligand -OH with Substrate Carbonyl | -3.5 | Orients the substrate, locking its conformation. |
| Steric Repulsion | Ligand N-Methyl with Substrate Phenyl Group | +1.5 | Disfavors binding of the si-face of the alkene. |
| van der Waals | Ligand Morpholine Ring with Substrate Alkyl Chain | -2.0 | Provides general stabilization in the favored binding mode. |
Future Research Perspectives and Emerging Directions for R 4 Methylmorpholin 3 Yl Methanol
Innovations in Cost-Effective and Scalable Stereoselective Synthesis
The development of efficient and economical methods for producing enantiomerically pure compounds is a central goal in modern chemistry. frontiersin.org Historically, the synthesis of chiral morpholines often relied on methods using stoichiometric chiral starting materials, which can be costly and less efficient for large-scale production. nih.govsemanticscholar.org Future research is focused on developing catalytic asymmetric methods that are more cost-effective, atom-economical, and scalable.
Key innovations are anticipated in the following areas:
Catalytic Asymmetric Hydrogenation and Transfer Hydrogenation: Asymmetric hydrogenation is a powerful tool for creating chiral molecules with high efficiency. nih.govrsc.orgscispace.com Research into the synthesis of chiral morpholines has successfully employed rhodium and ruthenium-based catalysts for the asymmetric hydrogenation of unsaturated morpholine (B109124) precursors, achieving excellent enantioselectivities (up to 99% ee). nih.govrsc.orgscispace.comresearchgate.net Future work will likely focus on developing non-precious metal catalysts (e.g., based on iron, cobalt, or nickel) and optimizing reaction conditions to reduce catalyst loading, thereby lowering costs for industrial-scale synthesis. nih.gov Asymmetric transfer hydrogenation, which uses readily available hydrogen donors like formic acid or isopropanol (B130326) instead of high-pressure hydrogen gas, presents a more operationally simple and safer alternative, making it a prime target for scalable processes. acs.orgorganic-chemistry.org
Organocatalytic Strategies: Asymmetric organocatalysis, which uses small, metal-free organic molecules to induce chirality, has emerged as a major field in synthesis. nih.gov Researchers have reported catalytic asymmetric halocyclization protocols using cinchona alkaloid-derived catalysts to produce chiral morpholines in excellent yields and enantioselectivities. rsc.org The future direction involves designing new, highly efficient morpholine-based organocatalysts derived from inexpensive starting materials like amino acids. nih.gov These catalysts avoid the cost and potential toxicity associated with residual metals, which is a significant advantage in pharmaceutical synthesis.
Tandem and One-Pot Reactions: Combining multiple synthetic steps into a single operation (a "one-pot" or "tandem" reaction) significantly improves efficiency by reducing the need for intermediate purification, minimizing solvent waste, and saving time. An efficient catalytic approach for 3-substituted morpholines has been developed using a one-pot sequence of titanium-catalyzed hydroamination followed by ruthenium-catalyzed asymmetric transfer hydrogenation. organic-chemistry.orgacs.org This strategy is highly effective, yielding products with excellent enantiomeric excesses (>95% ee). acs.org Expanding this concept to synthesize a wider variety of substituted morpholines, including (R)-(4-Methylmorpholin-3-yl)methanol, from simple, readily available starting materials is a promising avenue for cost-effective and scalable production. organic-chemistry.org
| Synthetic Strategy | Typical Catalyst | Key Advantages | Future Research Focus |
|---|---|---|---|
| Asymmetric Hydrogenation | Rhodium or Ruthenium complexes with chiral ligands | High efficiency, excellent enantioselectivity (up to 99% ee), atom economy. nih.govrsc.org | Development of catalysts based on earth-abundant metals; reducing catalyst loading. |
| Organocatalysis | Chiral amines, amino acids, or alkaloids | Metal-free, lower toxicity, readily available catalysts. rsc.orgnih.gov | Design of novel, highly active morpholine-based organocatalysts. |
| Tandem/One-Pot Reactions | Dual catalytic systems (e.g., Ti and Ru) | Increased operational efficiency, reduced waste, cost-effective for scale-up. organic-chemistry.orgacs.org | Expanding substrate scope and developing new catalytic combinations. |
Expansion of Applications in Novel Asymmetric Catalytic Systems
Chiral 1,2-amino alcohols are considered "privileged" structures in asymmetric catalysis because they are highly effective precursors for chiral ligands and catalysts. rsc.orgmyskinrecipes.com The specific structure of this compound, featuring a conformationally constrained morpholine ring, a primary alcohol, and a tertiary amine at a defined stereocenter, makes it an attractive candidate for creating novel catalytic systems.
Future research will likely explore its use in several areas:
Chiral Ligands for Metal Catalysis: The hydroxyl and amine functionalities can be readily modified to create a diverse library of ligands. For example, the hydroxyl group can be converted into a phosphine (B1218219) to generate P,N-ligands, which have shown great success in a variety of metal-catalyzed reactions. nih.gov These new ligands could be applied in established asymmetric transformations such as hydrogenation, C-C bond formation (e.g., diethylzinc (B1219324) addition to aldehydes), and allylic alkylation, potentially offering unique reactivity or selectivity compared to existing ligands. nih.govalfachemic.com
Development of Novel Organocatalysts: While morpholine-based enamines have historically been considered less reactive than their pyrrolidine (B122466) counterparts, recent studies have challenged this notion. nih.gov By incorporating specific structural features, researchers have designed highly efficient morpholine-based organocatalysts for reactions like the 1,4-addition of aldehydes to nitroolefins. nih.gov this compound can serve as a chiral backbone for a new class of organocatalysts, where its rigid structure could provide a well-defined chiral environment to control the stereochemical outcome of reactions.
| Potential Catalytic Application | Role of this compound | Example Reactions |
|---|---|---|
| Metal-Catalyzed Asymmetric Synthesis | Precursor to chiral P,N- or N,N-ligands. nih.gov | Asymmetric Hydrogenation, Allylic Alkylation, Conjugate Addition. |
| Asymmetric Organocatalysis | Chiral scaffold for new catalyst design. | Michael Addition, Aldol (B89426) Reaction, Mannich Reaction. nih.gov |
| Biocatalysis | Chiral building block for enzyme inhibitor synthesis. myskinrecipes.com | Enzymatic resolutions and transformations. |
Integration into Advanced Synthetic Methodologies (e.g., Photoredox Catalysis, Electrochemistry)
Modern synthetic chemistry is increasingly turning to photoredox catalysis and electrochemistry as powerful and sustainable methods for constructing chemical bonds. The integration of chirality into these fields is a major contemporary challenge and represents a significant opportunity for new molecules like this compound.
Asymmetric Photoredox Catalysis: This field uses visible light to drive chemical reactions via single-electron transfer, often involving highly reactive radical intermediates. researchgate.net A key challenge is controlling the stereochemistry of reactions involving these transient species. nih.gov this compound could be used to synthesize chiral ligands for metal-based photoredox catalysts (e.g., iridium or rhodium complexes). nih.govresearchgate.net By coordinating to the metal center, such a ligand would create a chiral environment capable of influencing the trajectory of prochiral radical intermediates, thereby inducing enantioselectivity in the final product.
Asymmetric Electrochemistry: Electrochemical synthesis uses electricity to drive redox reactions, offering a green alternative to conventional chemical oxidants and reductants. nih.gov Asymmetry can be introduced by using a chiral mediator, which shuttles electrons between the electrode and the substrate within a chiral environment. researchgate.netrsc.org Derivatives of this compound are promising candidates for such chiral mediators. The parent compound or its derivatives could also be employed as a chiral supporting electrolyte, creating a chiral medium that influences the stereochemical course of a reaction occurring at the electrode surface. electrosynthesis.com
Exploration of its Role in Supramolecular Chemistry and Materials Science
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds. The unique structural and functional features of this compound make it a promising building block, or "tecton," for the construction of functional supramolecular materials.
Functional Group Analysis: The molecule possesses several key sites for non-covalent interactions:
Hydroxyl Group (-OH): Acts as both a hydrogen bond donor and acceptor.
Tertiary Amine Nitrogen: Acts as a hydrogen bond acceptor.
Ether Oxygen: Acts as a weak hydrogen bond acceptor.
Potential Applications in Materials Science:
Chiral Gels and Liquid Crystals: The directional nature of hydrogen bonding could enable the self-assembly of this compound derivatives into extended fibrous networks. These networks could trap solvent molecules to form chiral, stimuli-responsive gels. Derivatization with long alkyl chains could also promote the formation of ordered liquid crystalline phases.
Chiral Recognition and Sensing: The well-defined arrangement of functional groups could be exploited for the selective binding of other chiral molecules, leading to applications in enantioselective sensing or separation.
Building Blocks for Chiral Frameworks: After modification to include additional coordinating sites (e.g., carboxylic acids or pyridyl groups), the molecule could serve as a chiral strut in the construction of highly ordered, porous materials like Metal-Organic Frameworks (MOFs) or Covalent-Organic Frameworks (COFs). The inherent chirality of the building block would be transferred to the framework's pores, creating materials suitable for enantioselective catalysis or chromatographic separations.
The exploration of this compound is poised to expand significantly, driven by the continuous demand for efficient asymmetric synthesis and novel chiral materials. Innovations in its synthesis will make it more accessible, while its unique structural properties will pave the way for its application in advanced catalytic systems and functional supramolecular architectures.
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for achieving high enantiomeric purity in (R)-(4-Methylmorpholin-3-yl)methanol?
- Methodology : Use stereoselective catalytic methods, such as asymmetric hydrogenation or enzymatic resolution, to favor the (R)-enantiomer. Solvent selection (e.g., methanol or toluene) and reaction temperature should be optimized to minimize racemization . Characterization via chiral HPLC or polarimetry is critical to confirm enantiomeric excess (≥98%) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodology : Combine NMR (¹H/¹³C) for structural confirmation, mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography for absolute stereochemistry determination. For purity assessment, use reversed-phase HPLC with a C18 column and methanol/water gradients (e.g., 60:40 v/v) .
Q. How can solvent polarity impact the compound’s stability during purification?
- Methodology : Test stability in polar (methanol, DMSO) vs. nonpolar (hexane, ethyl acetate) solvents under varying temperatures. Monitor degradation via TLC or HPLC. Evidence suggests methanol enhances solubility but may accelerate oxidation; thus, inert atmospheres (N₂/Ar) are recommended during rotary evaporation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields of this compound?
- Methodology : Conduct a meta-analysis of published protocols, isolating variables like catalyst loading (e.g., 0.5–5 mol%), reaction time (12–48 hrs), and workup procedures. Use Design of Experiments (DoE) to identify critical factors (e.g., pH, solvent purity) contributing to yield discrepancies .
Q. What role does the morpholine ring play in modulating the compound’s bioactivity?
- Methodology : Perform comparative SAR studies by synthesizing analogs with modified morpholine substituents (e.g., 4-ethyl vs. 4-methyl) or replacing the morpholine with piperidine. Evaluate bioactivity in kinase inhibition assays (e.g., PI3Kα) and correlate results with computational docking simulations .
Q. How do storage conditions (temperature, light, humidity) affect long-term stability?
- Methodology : Conduct accelerated stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH). Monitor degradation products via LC-MS and quantify using a validated stability-indicating method. Data from similar morpholinyl alcohols suggest desiccated storage at −20°C in amber vials minimizes hydrolysis .
Q. What strategies mitigate epimerization during scale-up synthesis?
- Methodology : Optimize reaction kinetics (e.g., lower temperature, shorter reaction times) and avoid protic solvents post-synthesis. Use in-line FTIR or Raman spectroscopy for real-time monitoring. Evidence from epoxide-related syntheses highlights the importance of pH control (neutral to mildly acidic) to suppress racemization .
Methodological Considerations
- Data Contradiction Analysis : When conflicting bioactivity data arise, validate assays using orthogonal methods (e.g., SPR vs. fluorescence polarization) and cross-check compound integrity post-assay .
- Chromatographic Optimization : For HPLC method development, employ factorial designs to optimize mobile phase composition (e.g., methanol:buffer ratios) and column temperature, referencing retention models in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
